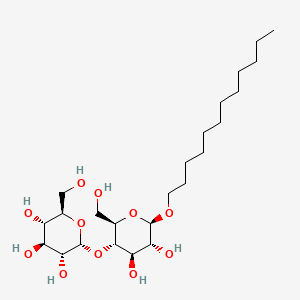

n-DODECYL-beta-D-MALTOSIDE

Descripción

DDM as a Non-ionic Detergent in Membrane Biochemistry and Structural Biology

n-Dodecyl-β-D-Maltoside (DDM) is a non-ionic surfactant widely employed in biochemistry and molecular biology. chemimpex.comcymitquimica.com Its structure consists of a hydrophobic dodecyl chain and a hydrophilic maltoside head, giving it an amphiphilic character. chemimpex.comcymitquimica.com This dual nature allows DDM to effectively solubilize membrane proteins and lipids by disrupting the lipid bilayer gently. avantiresearch.comcrodapharma.com

Unlike harsher detergents that can cause denaturation, DDM is known for its mildness, which helps to minimize the denaturation of sensitive biomolecules. chemimpex.comcymitquimica.com This property makes it an essential tool for isolating and purifying membrane proteins, such as G-protein coupled receptors (GPCRs) and ion channels, while ensuring their structural integrity and functional activity are maintained. avantiresearch.comcrodapharma.com

The utility of DDM is further highlighted by its low critical micelle concentration (CMC) and high aggregation number, which lead to the formation of exceptionally stable micelles. avantiresearch.comcrodapharma.com These micelles create an environment that enhances protein solubility and long-term stability. avantiresearch.comcrodapharma.com Consequently, DDM is a preferred detergent for high-resolution structural analysis techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). avantiresearch.comcrodapharma.com Its low UV absorbance also makes it suitable for protein quantification. dojindo.com

Table 1: Physicochemical Properties of n-Dodecyl-β-D-Maltoside

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₆O₁₁ |

| Molecular Weight | 510.62 g/mol |

| Critical Micelle Concentration (CMC) | ~0.17 mM in water |

| Appearance | White powder |

Data sourced from multiple references. avantiresearch.comwikipedia.orgchemicalbook.commpbio.com

Historical Context of DDM Utilization in Membrane Protein Studies

The use of maltosides as detergents in membrane protein research has a significant history. In 1980, Ferguson-Miller and colleagues at Michigan State University first developed n-Dodecyl-β-D-Maltopyranoside (DDM). wikipedia.org Their goal was to purify an active, stable, and monodisperse form of cytochrome c oxidase, an endeavor in which DDM proved successful. dojindo.comwikipedia.org

Since the first membrane protein structure was solved in 1985 using the detergent Lauryldimethylamine-N-oxide (LDAO), the interest in membrane proteins and the detergents used to study them has grown substantially. rug.nl Over the past three decades, alkyl maltosides, and particularly DDM, have become the most commonly used detergents for both the purification and crystallization of membrane proteins. rug.nl Statistical analysis of membrane protein structures shows that DDM is the most frequently used detergent, underscoring its widespread acceptance and success in the field. rug.nl

Significance of DDM in Maintaining Native Protein Conformation and Activity

A primary challenge in studying membrane proteins is extracting them from their native lipid environment without compromising their structure and function. DDM's significance lies in its ability to act as a mild, non-denaturing detergent. sigmaaldrich.comscience.gov It effectively solubilizes membrane-associated proteins while preserving their native conformation and activity. avantiresearch.comcrodapharma.comcaymanchem.com This gentle mechanism is crucial for the accurate study of protein function and for structural biology, where the native state is of paramount importance. avantiresearch.comcrodapharma.com

DDM forms micelles that mimic the membrane environment, which helps to preserve the α-helical structures and native conformations of membrane-associated proteins. sigmaaldrich.com This stabilizing effect is critical for a variety of applications, from purifying functional enzymes like ATPases and cytochrome complexes to preparing samples for biophysical characterization. avantiresearch.comcrodapharma.com Research has shown that DDM can protect membrane proteins in a vacuum, which helps to explain their relative stability during mass spectrometry analysis. researchgate.net Furthermore, DDM has been instrumental in the reactivation of proteins after denaturation and in the study of protein-lipid interactions. sigmaaldrich.comcaymanchem.commedchemexpress.com The ability of DDM to maintain the structural and functional integrity of proteins has established it as an indispensable tool in membrane biology. sigmaaldrich.com

Table 2: Key Research Applications of DDM

| Application Area | Specific Use |

|---|---|

| Protein Purification | Solubilization and purification of membrane proteins like GPCRs and ion channels. avantiresearch.compubcompare.ai |

| Structural Biology | Facilitating high-resolution structural analysis via cryo-EM, X-ray crystallography, and NMR. avantiresearch.comcrodapharma.com |

| Enzyme Assays | Improving the solubility and activity of enzymes such as lipases and ATPases. avantiresearch.com |

| Biophysical Studies | Stabilizing proteins for studies on protein-lipid interactions and protein folding. sigmaaldrich.comcaymanchem.commedchemexpress.com |

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-QKMCSOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988948 | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dodecyl maltoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69227-93-6 | |

| Record name | Dodecyl β-D-maltoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl maltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DODECYL .BETA.-D-MALTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI107E57B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology Investigations Utilizing N Dodecyl β D Maltoside

DDM in X-ray Crystallography of Membrane Proteins

DDM is one of the most successful and frequently used detergents for the crystallization of membrane proteins. mdpi.comnih.gov Its effectiveness is attributed to several factors. The low CMC of DDM means that a lower concentration is needed to maintain protein solubility, which can be advantageous for crystallization trials. mdpi.com The detergent forms a stable protein-detergent complex (PDC) that is amenable to forming well-ordered crystals. nih.gov

The process typically involves solubilizing the protein from the cell membrane with a specific concentration of DDM, followed by purification in a buffer containing DDM at a concentration above its CMC to ensure the protein remains in a micellar environment. cancer.govnih.gov While DDM is excellent for extraction and purification, it is common practice to exchange it for a different detergent during the crystallization phase, as the optimal detergent for stability may not be the best for forming crystal contacts. cancer.gov However, DDM itself has been instrumental in the crystallization of a significant number of membrane protein structures. Its micelles are thought to be relatively homogeneous in size, which contributes to the formation of uniform PDCs, a prerequisite for successful crystallization.

Table 2: Examples of Membrane Proteins Crystallized Using DDM

| Protein | Organism | PDB ID | Resolution (Å) |

|---|---|---|---|

| Beta-2 adrenergic receptor | Homo sapiens | 2RH1 | 2.40 |

| Potassium channel KcsA | Streptomyces lividans | 1K4C | 2.00 |

| AcrB multidrug efflux pump | Escherichia coli | 1IWG | 3.50 |

| Cytochrome c oxidase | Bos taurus | 1OCC | 2.80 |

DDM in Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution. nih.gov A key requirement for this method is that the molecule of interest must tumble rapidly enough in solution to average out anisotropic interactions that would otherwise lead to excessively broad spectral lines. nih.gov DDM is frequently used to create a membrane-mimetic environment for these studies. nih.gov

For larger membrane proteins (typically > 30 kDa), even in DDM micelles, transverse relaxation rates can be high, leading to significant line broadening and loss of sensitivity in NMR spectra. Transverse Relaxation-Optimized Spectroscopy (TROSY) is an NMR technique that mitigates this effect, enabling the study of much larger macromolecules. nih.govresearchgate.net The full benefit of TROSY is often realized when used in conjunction with deuteration of the protein. nih.gov

Furthermore, using a deuterated detergent is highly advantageous. saudijournals.comtandfonline.com The abundant protons in a standard, non-deuterated detergent create large, interfering signals in the ¹H NMR spectrum that can obscure the signals from the protein itself. saudijournals.comresearchgate.net By using perdeuterated DDM (d₃₉-DDM), where all protons are replaced with deuterium, these interfering signals are eliminated. nih.govsemanticscholar.org This results in significantly improved spectral quality with better resolution and sensitivity. saudijournals.comtandfonline.com The use of d₃₉-DDM was demonstrated to be essential for achieving the highest quality [¹⁵N,¹H]-TROSY spectra for a 52-kDa sugar transport protein, allowing for clearer observation of the protein's signals. researchgate.netnih.gov

DDM in Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis

Single-particle cryo-electron microscopy (cryo-EM) has become a leading technique for determining the high-resolution structures of membrane proteins. nih.govresearchgate.net Similar to other structural biology methods, the initial step involves extracting the protein from the membrane and purifying it in a stable, monodisperse state. DDM is a preferred detergent for this purpose in many cryo-EM studies. mdpi.compreprints.org

Developed in 1980, DDM remains a dominant choice for solubilizing and purifying membrane proteins destined for cryo-EM analysis. mdpi.compreprints.org After purification in DDM, the protein sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer. nih.gov The presence of detergent is crucial for keeping the protein soluble, but it can also present challenges, such as contributing to background noise in the images and influencing particle orientation at the air-water interface. researchgate.netnih.gov Despite these challenges, DDM's ability to maintain protein stability has made it a cornerstone of cryo-EM sample preparation, and it is frequently the detergent used in the final sample for vitrification. mdpi.com Recent analyses of cryo-EM structures in the Protein Data Bank show that DDM is one of the most widely used detergents for high-resolution structure determination. nih.govmdpi.com

DDM in Mass Spectrometry (MS)-Based Proteomics

Mass spectrometry (MS)-based proteomics is a powerful analytical approach for identifying and quantifying proteins on a large scale. nih.govmdpi.comnih.gov When analyzing membrane proteins, detergents are necessary for their solubilization and handling. nih.gov However, many detergents, particularly ionic ones like sodium dodecyl sulfate (B86663) (SDS), are incompatible with MS because they cause severe ion suppression in the mass spectrometer. osti.govnih.gov

Non-ionic detergents, such as DDM, are generally considered to be more MS-compatible. nih.govosti.gov They have been successfully used to maintain the higher-order structures of membrane protein complexes for analysis by native MS. osti.gov The use of DDM can improve proteome coverage by enhancing protein solubilization and recovery, especially for hydrophobic peptides and intact proteins that might otherwise be lost to surface adsorption. osti.govresearchgate.net

While DDM is significantly less detrimental to MS analysis than ionic detergents, it is not entirely without effect. nih.gov Detergents can still interfere with the ionization of peptides in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.gov However, the non-ionic nature of DDM makes this interference much less severe. nih.gov

Several strategies are employed to minimize DDM's interference. A key finding is that high-purity, low-dose DDM often does not need to be removed before MS analysis. nih.gov In reversed-phase high-performance liquid chromatography (RP-HPLC) commonly coupled with MS, DDM tends to elute late in the gradient, separated from most peptide peaks, thus minimizing signal suppression. nih.gov It is crucial to work with detergent concentrations that are above the CMC to maintain protein solubility but to avoid excessively high concentrations, which can exacerbate interference. nih.gov Studies have shown that a combination of DDM with other agents like urea (B33335) can significantly improve protein extraction efficiency and recovery for top-down proteomics without compromising downstream MS analysis. osti.gov This compatibility obviates the need for complex and potentially sample-losing detergent removal steps that are mandatory for detergents like SDS. nih.gov

Ddm in the Study of Membrane Protein Interactions and Dynamics

Investigations of Protein-Lipid Interactions using DDM

The study of the intricate interplay between membrane proteins and their surrounding lipid environment is fundamental to understanding cellular processes. DDM is instrumental in this field, primarily by solubilizing membrane proteins to create stable protein-detergent complexes (PDCs). This process allows for the isolation of the protein from the complex native membrane, making it amenable to various biophysical and biochemical analyses. sigmaaldrich.com

A critical aspect of these studies is understanding lipid selectivity, where a protein may preferentially interact with certain types of lipids. Research has shown that the choice of detergent can influence which lipids remain associated with the protein after extraction from the membrane. nih.govnih.gov By carefully controlling the solubilization conditions with DDM, researchers can investigate which native lipids are essential for the protein's structure and function. While DDM is effective at solubilizing the protein, harsh conditions can strip away crucial lipids. sigmaaldrich.com Therefore, protocols are often optimized to maintain these vital protein-lipid interactions within the DDM micelle. Molecular dynamics simulations have been used to compare the interaction of membrane proteins with DDM and lipid bilayers, providing insights into how DDM mimics the native environment. nih.gov These studies help to elucidate how DDM maintains the protein's solution-phase conformation, which is crucial for relevant interaction studies. nih.gov

Formation and Characterization of Proteoliposomes and Model Membrane Systems with DDM

DDM is a key reagent in the creation of proteoliposomes, which are artificial lipid bilayer vesicles containing one or more embedded proteins. These model systems are invaluable for studying the function of membrane proteins in a controlled lipid environment, free from the complexities of the native cell membrane. nih.govnih.gov The process typically involves solubilizing both the purified membrane protein and lipids with DDM. Subsequently, the detergent is slowly removed, prompting the self-assembly of lipids into a bilayer that incorporates the protein, forming proteoliposomes.

The characterization of these proteoliposomes is essential to ensure they are suitable models. Techniques such as dynamic light scattering (DLS) are used to determine the size distribution of the vesicles. rsc.org The successful reconstitution of the protein into the liposome (B1194612) in its active state is a primary goal. The gentle nature of DDM is advantageous in this process, as it is less likely to cause irreversible denaturation of the protein during solubilization and reconstitution. biosynth.com The ability to control the lipid composition of the proteoliposomes allows researchers to systematically investigate how different lipids affect the protein's function.

Analysis of Detergent-Protein Complex Characteristics

Understanding the physical properties of the protein-detergent complex (PDC) is crucial for interpreting experimental results and for optimizing conditions for structural and functional studies, such as crystallization.

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For a detergent to effectively solubilize a membrane protein, its concentration must be above its CMC. nih.govpeakproteins.com n-Dodecyl-beta-D-maltoside has a low CMC, which is advantageous as it reduces the amount of detergent required in experiments. mdpi.com The CMC of DDM is influenced by factors such as temperature and buffer composition.

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~0.17 mM (0.0087%) | biosynth.commdpi.compubcompare.airug.nl |

| Micelle Molecular Weight | ~50-70 kDa | mdpi.comnih.gov |

Determining the size and molecular weight of the entire protein-detergent complex is essential for assessing its homogeneity and oligomeric state. Techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) are powerful tools for this purpose. nih.gov This method allows for the separate determination of the molecular weight of the protein and the amount of detergent bound to it. nih.gov

The hydrodynamic radius of the PDC, which is the effective radius of the complex as it moves through a solution, can be measured using techniques like dynamic light scattering. nih.gov This information is critical for quality control, ensuring that the protein is in a stable, monodisperse state suitable for further analysis, such as structural determination by cryo-electron microscopy or X-ray crystallography. mdpi.com The amount of DDM that binds to a membrane protein can be significant, often forming a "belt" or micelle around the protein's transmembrane regions, and this must be accounted for when interpreting molecular weight data. nih.gov

| Technique | Parameter Measured | Significance |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Separation by size | Assesses homogeneity and separates complexes from empty micelles. nih.gov |

| Multi-Angle Light Scattering (MALS) | Absolute molecular weight of the complex and bound detergent | Determines oligomeric state and detergent-to-protein ratio. nih.govnih.gov |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh) | Provides information on the size and monodispersity of the PDC population. nih.gov |

A suite of advanced biophysical techniques is employed to gain deeper insights into the structure, stability, and dynamics of protein-DDM complexes.

Dynamic Light Scattering (DLS): DLS is a non-invasive method used to measure the size distribution of particles in a solution. ijs.simolecularcloud.org For protein-DDM complexes, DLS provides the hydrodynamic radius and can quickly assess the sample's homogeneity. rsc.orgnih.gov A monodisperse sample, showing a single peak in the DLS analysis, is generally desired for structural studies. nih.gov

Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescently labeled molecule. nih.gov By attaching a fluorescent probe to the membrane protein, researchers can monitor changes in the protein's rotational diffusion as it interacts with DDM micelles. The anisotropy value provides information on the size and shape of the complex and can be used to study the association and dissociation kinetics between the protein and the detergent. nih.govnih.gov A stable, fully detergent-solvated protein will exhibit a maximum anisotropy value, which decreases if the protein desolvates or aggregates. nih.gov

Analytical Ultracentrifugation (AUC): AUC measures the sedimentation of macromolecules in a centrifugal field, providing information about their size, shape, and mass. beckman.com Sedimentation velocity experiments in AUC can resolve different species in a sample, such as monomers, oligomers, and aggregates of the protein-DDM complex. nih.govbeckman.com This makes it a powerful tool for characterizing the homogeneity and oligomeric state of membrane proteins solubilized in DDM. nih.govnih.gov

Mid-Infrared Spectroscopy: This technique can be used to probe the vibrational modes of molecules. In the context of protein-detergent complexes, it can provide information about the secondary structure of the protein within the DDM micelle. Furthermore, studies have used infrared multiphoton dissociation (IRMPD) in conjunction with mass spectrometry to efficiently remove DDM from the protein complex in the gas phase, allowing for top-down characterization of the protein itself. nih.gov

Ddm in Methodological Development and Optimization

DDM for Sample Preparation in Proteomics

The preparation of high-quality samples is a critical bottleneck in membrane proteomics. DDM has proven to be instrumental in overcoming these challenges due to its mild, non-denaturing properties and compatibility with downstream analytical techniques like mass spectrometry (MS).

DDM is frequently used to solubilize membrane proteins and their complexes while preserving their structural integrity and, in many cases, their function. acs.org A combination of DDM and cholesteryl hemisuccinate (CHS) has been successfully used for affinity purification of active human GABA type A receptors. nih.gov This method achieved robust membrane solubilization of over 90% and allowed for both in-gel and direct gel-free proteomic analyses without the need for detergent removal, a step that often leads to sample loss. nih.gov Unlike harsher detergents such as sodium dodecyl sulfate (B86663) (SDS), the nonionic nature of DDM causes limited ion suppression in mass spectrometry, making it more compatible with techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govchromatographyonline.comrockefeller.edu

In comparative studies, DDM has demonstrated superior performance for specific applications. For instance, in the immunoprecipitation of the membrane protein cadherin-11, DDM and Triton X-100 were found to be more efficient than cholate (B1235396) in identifying both known and new interacting proteins. acs.org

DDM's utility extends to specialized areas of proteomics. It has been shown to maximize the recovery of hydrophobic peptides, which are often lost due to surface absorption during sample processing. researchgate.net In a study on HeLa single cells, more than half of all unique peptides identified were found only in samples prepared with DDM. researchgate.net Furthermore, in the field of glycoproteomics, a lysis buffer containing DDM and urea (B33335) significantly improved the analysis of minute protein samples from mouse brain tissue. acs.org This approach led to the characterization of 281 N-glycosylation sites, a substantial increase compared to conventional methods, highlighting DDM's effectiveness in extracting hydrophobic transmembrane glycoproteins. acs.org A combination of DDM and urea has also been employed in ultrasensitive top-down proteomics, enhancing both protein extraction efficiency and sample recovery from as few as 70 cells. osti.gov

Table 1: Application of DDM in Various Proteomic Sample Preparation Methods

| Proteomics Application | Protein/Sample Type | Key Findings with DDM | Reference |

|---|---|---|---|

| Affinity Purification & MS | Human GABA Type A Receptor | Achieved >90% membrane solubilization; allowed for MS analysis without detergent removal. | nih.gov |

| Immunoprecipitation | Cadherin-11 | More efficient than cholate for isolating the protein complex and its interactome. | acs.org |

| Hydrophobic Peptide Recovery | Single HeLa Cells, mAb samples | Maximized recovery; >50% of unique peptides in single-cell analysis were found only in DDM samples. | researchgate.net |

| N-Glycoproteomics | Mouse Brain Tissue | Identified 110% more N-glycosylation sites compared to conventional methods. | acs.org |

| Top-Down Proteomics | Low numbers of HeLa Cells | Significantly improved protein extraction efficiency and sample recovery. | osti.gov |

Detergent Exchange Strategies in Structural Biology

While DDM is a premier detergent for initial solubilization and purification, it is not always optimal for every downstream structural biology application. portlandpress.com Consequently, strategies to exchange DDM for another detergent are common practice, aiming to improve sample homogeneity, stability, or compatibility with a specific analytical technique. nih.gov

A key consideration in detergent exchange is the critical micelle concentration (CMC) of the detergents involved. It is crucial to maintain the detergent concentration above the CMC throughout the exchange process to prevent protein aggregation and instability. nih.govkcl.ac.uk

Detergent exchange is often employed to prepare samples for native mass spectrometry. DDM forms relatively large micelles (~70 kDa) that require significant collisional activation to be removed in the gas phase, which can potentially disrupt non-covalent protein interactions or unfold the protein. portlandpress.comnih.gov Therefore, DDM is often exchanged for a detergent with a smaller micelle size or one that is more readily removed during MS analysis. portlandpress.com A general protocol involves incubating the DDM-purified protein with the new detergent to facilitate the exchange before analysis. nih.gov

Cost-effectiveness is another driver for detergent exchange. A "dual-detergent strategy" has been described where the less expensive detergent, Triton X-100, is used for the initial, large-scale solubilization of membrane proteins. nih.gov This is followed by an exchange to the more expensive, but often milder, DDM during the final affinity chromatography steps (e.g., IMAC), ensuring the protein is in a suitable environment for subsequent studies while minimizing costs. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the properties of the detergent micelle can significantly impact spectral quality. Line broadening observed for a membrane protein in DDM micelles was hypothesized to be due to the large micelle size. nih.gov By creating mixed micelles of DDM with other detergents, such as FC-10, it is possible to rationally design a micelle environment with dimensions that are better suited for the protein, leading to improved NMR spectra. nih.gov Automated, small-scale procedures have also been developed to rapidly screen various detergents, which can be used to efficiently identify optimal conditions for detergent exchange. researchgate.net

Table 2: Detergent Exchange Strategies Involving DDM

| Exchange Strategy | Purpose | Example Application | Key Consideration | Reference |

|---|---|---|---|---|

| DDM to MS-friendly detergent | Improve native mass spectrometry data | Exchange DDM for a detergent with smaller micelles (e.g., LDAO) to lower activation energy requirements. | Maintain detergent concentration above CMC to prevent protein precipitation. | portlandpress.comnih.gov |

| Inexpensive to DDM | Cost-effective purification | Use Triton X-100 for initial solubilization, then exchange to DDM during final purification steps. | Ensures protein is in a mild detergent for final steps while reducing overall cost. | nih.gov |

| DDM to Mixed Micelles | Optimize for NMR analysis | Create mixed DDM/FC-10 micelles to achieve a micelle thickness that improves spectral quality. | The dimensions of the micelle can be correlated with the quality of NMR observations. | nih.gov |

Development of Novel Detergents in Comparison to DDM

The success of DDM has made it a "gold standard" against which newly developed detergents are often compared. nih.gov While DDM is broadly effective, research continues to focus on creating novel amphiphiles with improved properties for stabilizing particularly challenging membrane proteins, such as G protein-coupled receptors (GPCRs). nih.govpeakproteins.com

One major class of novel detergents is the neopentyl glycol (NG) series. Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) has become a widely used and successful detergent, demonstrating enhanced solubilization and stability for certain proteins compared to DDM. mdpi.com LMNG possesses two hydrophobic tails, which are thought to pack more densely around transmembrane helices, and it forms smaller, more uniform micelles than DDM. peakproteins.commdpi.com Other developments in this family include pendant glucose-neopentyl glycols (P-GNG) and asymmetrical maltose neopentyl glycols (A-MNGs), the latter of which forms even smaller micelles and has shown promise in stabilizing GPCRs more effectively than LMNG. peakproteins.commdpi.com

Other novel detergent classes have also been developed and tested against DDM. Tandem triazine-based maltosides (TZMs) were shown to be consistently superior to DDM in stabilizing several model membrane proteins. nih.gov The flexibility of the linker between the amphipathic units in these molecules is thought to allow them to fold into conformations that promote greater protein stability. nih.gov Additionally, detergents with branched alkyl chains have been designed to better mimic the structure of lipids. nih.gov These branched-chain maltosides tend to form smaller micelles than their linear-chain counterparts like DDM. nih.gov

The performance of these novel detergents is often protein-dependent, reinforcing the principle that no single detergent is a universal solution for all membrane proteins. nih.govmdpi.com For example, while some TZM variants were markedly more effective at stabilizing certain proteins than DDM, their efficacy varied with other proteins. nih.gov

Table 3: Comparison of Novel Detergents to n-DODECYL-beta-D-MALTOSIDE (DDM)

| Detergent Class | Example(s) | Key Structural Difference from DDM | Reported Advantage(s) over DDM | Reference(s) |

|---|---|---|---|---|

| Neopentyl Glycol (NG) Maltosides | LMNG, A-MNGs | Branched structure with two hydrophobic tails. | Smaller, more uniform micelles; enhanced stability for delicate proteins like GPCRs. | peakproteins.commdpi.com |

| Tandem Triazine-based Maltosides | TZMs | Two amphipathic units connected by a flexible linker. | Consistently superior stabilization for several tested membrane proteins. | nih.gov |

| Branched-Chain Maltosides | 2-Dodecyl-β-D-maltopyranoside | Branched alkyl chain at the head-tail interface. | Forms smaller micelles. | nih.gov |

| Other Maltosides | DM, UDM | Shorter (DM) or intermediate (UDM) alkyl chain length. | Forms smaller micelles (DM), but may be less stabilizing. | nih.govmdpi.com |

| Glucosides | OG | Glucose head group and shorter alkyl chain. | Can be more destabilizing than DDM for some proteins. | nih.gov |

DDM in the Context of Detergent Screening Methodologies

The process of identifying the ideal detergent to solubilize and stabilize a membrane protein is often empirical and requires screening a wide range of amphiphiles. In these screening methodologies, DDM frequently serves as a crucial reference point or a primary candidate for initial trials. sigmaaldrich.comnih.gov

Given its broad effectiveness, DDM is often recommended as a good detergent to try in initial solubilization tests. sigmaaldrich.com Many screening protocols, whether for purifying GST-tagged proteins or for general solubilization, will include DDM in the initial panel of detergents to be tested. nih.govsigmaaldrich.com

High-throughput screening methods have been developed to accelerate the identification of optimal detergent conditions. In one such method, a membrane protein initially purified in DDM is diluted into a 94-well plate containing a panel of different detergents. researchgate.net The stability of the protein in each new detergent is then assessed, using the initial DDM condition as the baseline for comparison. researchgate.net Similarly, small-scale automated procedures have been established to rapidly test hundreds of conditions, with DDM often emerging as one of the most broadly effective detergents for successful solubilization and purification alongside others like DM, DMNG, and Triton X-100. researchgate.net

When novel detergents are developed, their performance is typically benchmarked against established standards, with DDM being a common choice. For example, the efficacy of novel octyl-glucoside-based dendritic amphiphiles was directly compared to that of DDM to validate their utility. nih.gov Furthermore, mass spectrometry-compatible screening protocols use detergents like DDM to solubilize and purify protein complexes, which are then analyzed to assess their homogeneity and stability, providing crucial information for downstream structural analysis. kcl.ac.uk

Table 4: Role of DDM in Detergent Screening Methodologies

| Screening Methodology | Role of DDM | Purpose of Screening | Reference |

|---|---|---|---|

| Initial Solubilization Trials | First-choice or primary test detergent | To find any condition that successfully extracts the target protein from the membrane. | sigmaaldrich.com |

| High-Throughput Stability Screening | Baseline/Control detergent | To identify detergents that offer improved protein stability compared to the initial DDM-solubilized state. | researchgate.net |

| Automated Purification Screening | Component of detergent panel | To rapidly identify conditions for successful solubilization and purification of His-tagged proteins. | researchgate.net |

| Novel Detergent Validation | Benchmark/Reference detergent | To compare the performance of newly synthesized detergents against a "gold standard". | nih.gov |

| MS-Compatible Screening | Solubilization/Purification agent | To prepare protein complexes for mass spectrometric analysis to assess homogeneity and stability. | kcl.ac.uk |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| A-MNGs | Asymmetrical Maltose Neopentyl Glycols |

| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate |

| CHS | Cholesteryl Hemisuccinate |

| DDM | n-Dodecyl-β-D-maltoside |

| DM | n-Decyl-β-D-maltopyranoside |

| DMNG | Decyl Maltose Neopentyl Glycol |

| FC-10 | Fos-Choline-10 |

| GDN | Glyco-diosgenin |

| LAPAO | Lauryldimethylamine N-oxide |

| LDAO | Lauryldimethylamine N-oxide |

| LMNG | Lauryl Maltose Neopentyl Glycol |

| MNG | Maltose-neopentyl glycol |

| OG | n-Octyl-β-D-glucoside |

| P-GNG | Pendant Glucose-Neopentyl Glycols |

| SDS | Sodium Dodecyl Sulfate |

| TZM | Tandem Triazine-based Maltoside |

| UDM | n-Undecyl-β-D-maltoside |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |

Q & A

Q. 1.1. What methodologies are recommended for determining the purity and structural integrity of n-dodecyl-β-D-maltoside (DDM) in experimental preparations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) to quantify DDM purity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is essential to confirm the glycosidic linkage and alkyl chain integrity . Cross-reference with dynamic light scattering (DLS) to detect aggregates or impurities in aqueous solutions .

Q. 1.2. How does DDM compare to other detergents (e.g., Triton X-100, CHAPS) in membrane protein solubilization efficiency?

- Methodological Answer : Design comparative solubilization assays using identical protein concentrations and buffer conditions. Measure solubilization efficiency via UV-Vis spectroscopy (A) and validate retention of protein activity using functional assays (e.g., enzymatic activity or ligand binding). Note that DDM’s mild non-ionic nature often preserves protein functionality better than harsher detergents, but optimization of critical micelle concentration (CMC) is required .

Q. 1.3. What experimental protocols ensure DDM’s stability during long-term storage and usage?

- Methodological Answer : Store DDM in aliquots at under inert gas (e.g., argon) to prevent oxidation. For usage, avoid freeze-thaw cycles and prepare fresh solutions in degassed buffers. Monitor micelle stability using CMC measurements and fluorescence-based assays (e.g., ANS dye displacement) .

Advanced Research Questions

Q. 2.1. How can researchers reconcile contradictory data on DDM’s impact on membrane protein oligomerization states?

- Methodological Answer : Contradictions often arise from variations in detergent-to-protein ratios or buffer compositions. Use size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to analyze oligomeric states under standardized conditions. For example, Medina et al. (2004) demonstrated DDM’s preservation of rhodopsin dimers, while Shukolyukov (2009) reported monomeric states under different conditions . Validate findings with cross-linking assays or native PAGE.

Q. 2.2. What strategies optimize DDM’s use in cryo-electron microscopy (cryo-EM) studies of membrane proteins?

- Methodological Answer : Optimize detergent concentration to balance protein stability and micelle size. Use gradient fixation or amphipol exchange post-solubilization to reduce micelle interference in cryo-EM grids. Include reference controls (e.g., nanodisc-embedded proteins) to confirm structural fidelity .

Q. 2.3. How do pH and ionic strength influence DDM’s micellar properties in complex biological buffers?

- Methodological Answer : Conduct systematic studies using small-angle X-ray scattering (SAXS) or neutron scattering to analyze micelle size/shape under varying pH (4–9) and ionic strength (0–500 mM NaCl). Correlate findings with functional assays (e.g., ATPase activity in solubilized transporters) to identify buffer conditions that maintain both micelle integrity and protein activity .

Q. 2.4. What are the limitations of DDM in studying lipid-protein interactions, and how can they be mitigated?

- Methodological Answer : DDM may strip endogenous lipids, altering protein-lipid interactions. Use lipid supplementation during solubilization or reconstitute proteins into nanodiscs with defined lipid compositions. Validate lipid retention via mass spectrometry or fluorescence anisotropy .

Data Analysis and Interpretation

Q. 3.1. How should researchers address batch-to-batch variability in DDM’s performance across experiments?

Q. 3.2. What statistical approaches are appropriate for analyzing dose-response relationships in DDM-mediated protein stabilization?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to quantify stabilization efficiency. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple detergent concentrations. Report effect sizes and confidence intervals to avoid overreliance on p-values .

Specialized Applications

Q. 4.1. How can DDM be adapted for use in single-molecule fluorescence resonance energy transfer (smFRET) studies?

- Methodological Answer : Optimize detergent concentration to minimize background fluorescence while preventing protein aggregation. Use fluorophore-labeled proteins and include triplet-state quenchers (e.g., Trolox) in imaging buffers. Validate using Förster radius calculations and control experiments with detergent-free systems .

Q. 4.2. What protocols ensure DDM’s compatibility with in vivo delivery systems (e.g., cell-penetrating peptides)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.